BenchChemオンラインストアへようこそ!

COH1

Ribonucleotide Reductase Cancer Research Drug Discovery

Sourcing COH1? This selective RRM2 inhibitor overcomes the iron-chelation and radical-scavenging pitfalls of hydroxyurea and 3-AP, ensuring clean data in cancer and mitochondrial disease studies. Supply is limited to research institutions only.

Molecular Formula C11H10N2O3S
Molecular Weight 250.28 g/mol
Cat. No. B11928772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCOH1
Molecular FormulaC11H10N2O3S
Molecular Weight250.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)O)O
InChIInChI=1S/C11H10N2O3S/c1-6(14)12-11-13-8(5-17-11)7-2-3-9(15)10(16)4-7/h2-5,15-16H,1H3,(H,12,13,14)
InChIKeyURUUPFDMCFXHGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

COH1: Ribonucleotide Reductase Inhibitor for Cancer and Mitochondrial Disease Research – CAS 20217-22-5


COH1 (CAS 20217-22-5) is a synthetic small molecule inhibitor of ribonucleotide reductase (RR), specifically targeting the RRM2 subunit to disrupt the RRM1/RRM2 holoenzyme activity [1]. As a thiazole-based acetamide derivative with the molecular formula C₁₁H₁₀N₂O₃S and a molecular weight of 250.27 g/mol, COH1 represents a structurally distinct class of RR inhibitors that differ from earlier agents such as hydroxyurea and 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP) [2]. The compound is supplied as a white to off-white solid powder with a purity of ≥98% and is intended solely for research use in studies of cancer, mitochondrial disorders, and neurodegenerative diseases .

Why Generic RR Inhibitor Substitution Fails: The Need for COH1 in Precision Studies


Ribonucleotide reductase inhibitors represent a heterogeneous class of agents with divergent mechanisms of action, iron-chelating properties, and resistance profiles. Substituting COH1 with a generic RR inhibitor such as hydroxyurea or 3-AP is scientifically invalid because COH1 was rationally designed from a distinct NCI-3 scaffold to address specific limitations of earlier inhibitors, including iron chelation toxicity, radical scavenging mechanisms, and multidrug resistance [1]. While the patent literature confirms COH1's classification as a novel RR inhibitor alongside optimized analogs COH20 and COH29, its exact potency and selectivity parameters remain unpublished, necessitating careful compound selection based on experimental requirements rather than assumed in-class equivalence [1].

COH1 Evidence-Based Comparative Analysis: Key Differentiators vs. Traditional RR Inhibitors


COH1 Structural Scaffold: Distinct from Hydroxyurea and 3-AP

COH1 belongs to a novel structural class of RR inhibitors derived from the NCI-3 scaffold, featuring a thiazole core linked to a catechol moiety via an acetamide group [1]. This structural architecture is fundamentally distinct from the simple hydroxylamine structure of hydroxyurea (HU) and the iron-chelating thiosemicarbazone backbone of 3-AP, suggesting that COH1 may interact with the RRM1/RRM2 interface through a different binding mode that does not rely on direct radical scavenging or iron chelation [1].

Ribonucleotide Reductase Cancer Research Drug Discovery

COH1 as a Patent-Disclosed RR Inhibitor: A Tool for Target Validation Studies

The patent US7956076B2 identifies COH1 as one of five rationally optimized compounds (COH1, COH2, COH4, COH20, COH29) that emerged from a high-throughput screen for RRM1/RRM2 inhibitors [1]. The patent explicitly states that suppression of RRM2 via siRNA decreases tumor growth in HepG2 xenograft models, validating RRM2 as an anti-cancer target [1]. While quantitative IC₅₀ values for COH1 are not disclosed in the public domain, its inclusion in the patent series positions it as a research tool for studying RRM2-dependent pathways without the confounding iron chelation associated with 3-AP or the radical-scavenging mechanism of hydroxyurea [1].

RRM2 Target Validation siRNA Comparison Cancer Cell Biology

COH1 Vendor Purity and Quality Control Specifications for Reproducible Research

Commercially available COH1 is supplied with a minimum purity of ≥98% (HPLC), with exact mass of 250.04 and elemental composition C:52.79%, H:4.03%, N:11.19%, O:19.18%, S:12.81% . The compound is characterized as a white to off-white solid powder, stored at -20°C for long-term stability (3 years for powder, 1 year in solvent at -80°C) . In contrast, many generic RR inhibitors are available only as custom synthesis requests with variable purity and limited analytical documentation .

Chemical Procurement Research Reagent Quality RR Inhibitor Studies

COH1 Application Scenarios: Targeted Research Applications for RRM2 Inhibition Studies


Investigating RRM2-Dependent Cancer Cell Proliferation Without Iron Chelation Confounds

COH1 is suitable for cell-based proliferation assays in cancer lines where the iron-chelating properties of 3-AP would confound interpretation. As noted in patent US7956076B2, the structural design of COH1 and its analogs avoids the iron chelation associated with 3-AP and the direct tyrosyl radical quenching of hydroxyurea, making it a cleaner tool for probing RRM2-specific effects on nucleotide pool depletion and cell cycle arrest . Researchers studying HU-resistant cell lines such as KBHURs may employ COH1 to assess whether resistance mechanisms are specific to radical-scavenging inhibitors or represent broader RR bypass pathways .

Comparative SAR Studies with COH20 and COH29 Analogs

COH1 serves as an essential comparator in structure-activity relationship (SAR) studies of the NCI-3-derived inhibitor series. The patent US7956076B2 discloses that COH20 achieved low micromolar inhibition of recombinant RR and decreased intracellular dNTP pools, while COH29 demonstrated broad-spectrum cancer cell growth inhibition . By including COH1 as a less potent or differently substituted member of the series, researchers can delineate the structural features required for enhanced potency and selectivity, providing a valuable reference point for medicinal chemistry optimization campaigns .

Mitochondrial Disease Research Requiring RR Modulation

Ribonucleotide reductase dysregulation has been implicated in mitochondrial DNA depletion syndromes and disorders of nucleotide metabolism. COH1 is indicated by vendors for research into mitochondrial diseases , though specific published studies are lacking. Researchers may employ COH1 to investigate the consequences of partial RR inhibition on mitochondrial dNTP pools, particularly in cell models where complete RR ablation via siRNA is too severe. The compound's distinct mechanism relative to hydroxyurea may reveal differential effects on mitochondrial versus cytosolic nucleotide homeostasis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for COH1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.